molecular formula C13H21N3OS B2374492 N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide CAS No. 1797301-99-5

N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide

Cat. No.: B2374492
CAS No.: 1797301-99-5
M. Wt: 267.39
InChI Key: JQRYQAZEQVILMI-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide: is a synthetic organic compound that features a unique combination of a cyano group, a cyclopropyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent like diazomethane.

    Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents to introduce the cyano functionality.

    Construction of the thiazepane ring: This can be synthesized through a ring-closing reaction involving a suitable precursor such as a thioamide and an amine.

    Final coupling: The final step involves coupling the cyano-cyclopropyl intermediate with the thiazepane derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The thiazepane ring can undergo nucleophilic substitution reactions, where the nitrogen or sulfur atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide:

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.

    Biology: The compound may be used in biochemical studies to understand the interactions of thiazepane-containing molecules with biological targets.

    Material Science: Its unique structure could be utilized in the design of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and cyclopropyl groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide: can be compared to other thiazepane derivatives, such as:

Uniqueness

  • The presence of the cyano group and the cyclopropyl group in this compound distinguishes it from other thiazepane derivatives. These functional groups can impart unique chemical and biological properties, such as increased stability, enhanced binding interactions, and specific reactivity patterns.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(1,4-thiazepan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-13(10-14,11-3-4-11)15-12(17)9-16-5-2-7-18-8-6-16/h11H,2-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRYQAZEQVILMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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